1-(2-(Thiophen-3-yl)acetyl)piperidine-4-carboxylic acid
Overview
Description
1-(2-(Thiophen-3-yl)acetyl)piperidine-4-carboxylic acid is a compound that combines a thiophene ring with a piperidine carboxylic acid moiety. Thiophene is a sulfur-containing heterocycle known for its aromatic properties, while piperidine is a six-membered ring containing nitrogen.
Preparation Methods
The synthesis of 1-(2-(Thiophen-3-yl)acetyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Thiophene Derivative: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Acylation: The thiophene derivative is then acylated with an appropriate acylating agent to introduce the acetyl group.
Piperidine Carboxylation:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(2-(Thiophen-3-yl)acetyl)piperidine-4-carboxylic acid undergoes several types of chemical reactions:
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-(Thiophen-3-yl)acetyl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound’s thiophene moiety makes it useful in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2-(Thiophen-3-yl)acetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
1-(2-(Thiophen-3-yl)acetyl)piperidine-4-carboxylic acid can be compared with other thiophene and piperidine derivatives:
Thiophene Derivatives: Compounds like 2-acetylthiophene and 3-thiophenecarboxylic acid share similar aromatic properties but differ in their functional groups and reactivity.
Piperidine Derivatives: Compounds such as pipecolinic acid and piperidine-4-carboxylic acid have similar structural features but lack the thiophene moiety, affecting their chemical behavior and applications.
The uniqueness of this compound lies in its combined structural elements, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2-thiophen-3-ylacetyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c14-11(7-9-3-6-17-8-9)13-4-1-10(2-5-13)12(15)16/h3,6,8,10H,1-2,4-5,7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHISMYFXZKGQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CC2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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